molecular formula C12H16N2O B13533588 4-(Piperazin-1-ylmethyl)benzaldehyde

4-(Piperazin-1-ylmethyl)benzaldehyde

Cat. No.: B13533588
M. Wt: 204.27 g/mol
InChI Key: MASHZAONJZRFTQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(piperazin-1-yl)methyl]benzaldehyde typically involves the reaction of piperazine with benzaldehyde under controlled conditions. One common method involves the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of 4-[(piperazin-1-yl)methyl]benzaldehyde may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(piperazin-1-yl)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

4-[(piperazin-1-yl)methyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(piperazin-1-yl)methyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific derivative or application .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Similar structure but with a methyl group on the piperazine ring.

    4-(4-Methylpiperazino)benzaldehyde: Another derivative with a methyl group on the piperazine ring.

Uniqueness

4-[(piperazin-1-yl)methyl]benzaldehyde is unique due to its specific structural features, which allow for versatile chemical modifications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-(piperazin-1-ylmethyl)benzaldehyde

InChI

InChI=1S/C12H16N2O/c15-10-12-3-1-11(2-4-12)9-14-7-5-13-6-8-14/h1-4,10,13H,5-9H2

InChI Key

MASHZAONJZRFTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C=O

Origin of Product

United States

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